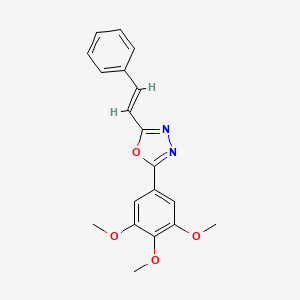

![molecular formula C19H15N3O3S2 B2605994 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896011-48-6](/img/structure/B2605994.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

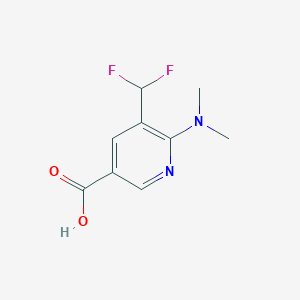

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazoles are important heterocyclic compounds that are found in a wide variety of synthetic and natural products . They have been investigated extensively due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The newly synthesized compounds are usually characterized by spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, FT-IR spectroscopy can provide information about the functional groups present in the molecule, while 1H-NMR and 13C-NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also undergo reactions with various electrophiles and nucleophiles, leading to a wide range of substituted benzothiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using various solvents . The molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Anticonvulsant and Sedative-Hypnotic Activity

- Novel 4-thiazolidinone derivatives, similar in structure to the compound , have been evaluated as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One particular compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, displayed both sedative-hypnotic and anticonvulsant effects without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Antitumor Activity

- A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity. Two compounds in particular showed considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole structures in cancer treatment (Yurttaş et al., 2015).

- Benzothiazole derivatives were also explored as corrosion inhibitors for carbon steel, indicating their utility beyond pharmacological applications (Hu et al., 2016).

- Synthesis of new benzothiazole acylhydrazones demonstrated their potential as anticancer agents, emphasizing the diversity of benzothiazole structures in medicinal chemistry (Osmaniye et al., 2018).

DNA Binding and Antimicrobial Activity

- Schiff bases derived from 1,3,4-thiadiazole compounds showed DNA protective ability and antimicrobial activity, suggesting the versatility of these compounds in different biological contexts (Gür et al., 2020).

Apoptosis Induction in Cancer Cells

- N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their antiproliferative activity on cancer cell lines, with some showing a strong inhibitory effect on cell growth and inducing apoptosis, particularly in breast cancer cell lines (Corbo et al., 2016).

Solid-State Emission Enhancement

- A phenylbenzoxazole-based organic compound, structurally related to the queried compound, exhibited aggregation-induced enhanced emission in solid state, highlighting potential applications in material science (Qian et al., 2012).

Mécanisme D'action

Target of Action

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole-based compound that has been found to have significant activity against certain bacterial strains . The primary targets of this compound are likely bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .

Mode of Action

It is believed that the compound interacts with its targets, leading to inhibition of essential bacterial processes . This interaction results in the disruption of bacterial growth and proliferation .

Biochemical Pathways

This compound likely affects multiple biochemical pathways within the bacterial cell. The downstream effects of these disruptions could include cell death or a halt in cell proliferation .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile was suggested in one study . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action likely include the disruption of essential bacterial processes, leading to cell death or a halt in cell proliferation . The compound has shown promising activity against certain bacterial strains, including Staphylococcus aureus .

Safety and Hazards

Benzothiazole derivatives may pose various safety and health hazards. For example, they may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . When heated to decomposition, they may emit very toxic fumes of SOx and NOx .

Orientations Futures

The future research directions for benzothiazole derivatives could involve the design and synthesis of novel benzothiazole-based drugs with improved biological activity and reduced side effects. This could be achieved by modifying the structure of the benzothiazole moiety and introducing various substituents at different positions on the benzothiazole ring . Additionally, more comprehensive studies on the mechanism of action of these compounds could lead to a better understanding of their biological activity and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-24-14-8-5-6-11(16(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-7-3-4-9-15(12)27-18/h3-10H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZZBQWAYWOVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)

![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)